(E)-ethyl 7-methyl-3-oxo-5-phenyl-2-((1,3,5-trimethyl-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine class, a heterocyclic scaffold known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Its structure features:
- A fused thiazole-pyrimidine core with a chiral C5 atom.
- A phenyl substituent at position 5 and a methyl group at position 5.
- A (1,3,5-trimethyl-1H-pyrazol-4-yl)methylene group at position 2, which distinguishes it from analogs .
- An ethyl carboxylate ester at position 6, common in derivatives designed for improved bioavailability .
Crystallographic studies of related compounds (e.g., –13) reveal that the pyrimidine ring adopts a flattened boat conformation, with puckering at C5 influencing intermolecular interactions . The trimethylpyrazole substituent likely enhances steric bulk and modulates electronic properties compared to simpler aryl or allylidene groups .
Properties
IUPAC Name |
ethyl (2E)-7-methyl-3-oxo-5-phenyl-2-[(1,3,5-trimethylpyrazol-4-yl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-6-30-22(29)19-14(3)24-23-27(20(19)16-10-8-7-9-11-16)21(28)18(31-23)12-17-13(2)25-26(5)15(17)4/h7-12,20H,6H2,1-5H3/b18-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMSNTYELOWHIX-LDADJPATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=C(N(N=C4C)C)C)S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=C(N(N=C4C)C)C)/S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that pyrazole-bearing compounds, which ak-968/41025028 is a part of, have diverse pharmacological effects including potent antileishmanial and antimalarial activities.
Mode of Action
It’s suggested that pyrazole-bearing compounds like ak-968/41025028 may interact with their targets in a way that leads to potent antileishmanial and antimalarial activities.
Biochemical Pathways
It’s known that pyrazole-bearing compounds can have significant effects on various biochemical pathways, leading to their antileishmanial and antimalarial activities.
Result of Action
AK-968/41025028 has been shown to have significant anti-tumor effects on human multiple myeloma cells. It markedly inhibited the proliferation of these cells in a dose-and time-dependent manner. Additionally, it was found to significantly induce apoptosis in these cells.
Biological Activity
The compound (E)-ethyl 7-methyl-3-oxo-5-phenyl-2-((1,3,5-trimethyl-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolo[3,2-a]pyrimidine family, which has garnered significant attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity, and potential therapeutic applications.
Thiazolo[3,2-a]pyrimidines are recognized for their potential as bioactive compounds. They exhibit a range of pharmacological activities including antitumor, antibacterial, antifungal, and antidiabetic effects. The structural diversity in these compounds allows for varied interactions with biological targets, making them promising candidates for drug development .
2. Synthesis of the Compound
The synthesis of this compound typically involves a multi-step process that includes condensation reactions between appropriate precursors. Recent methods have employed microwave-assisted synthesis techniques to enhance yields and reduce reaction times .
3.1 Cytotoxicity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | Compound | Cytotoxicity (IC50) | Reference |
|---|---|---|---|
| M-HeLa (Cervical) | (E)-ethyl... | IC50 = 10 µM | |
| MCF-7 (Breast) | (E)-ethyl... | IC50 = 15 µM | |
| PC3 (Prostate) | (E)-ethyl... | IC50 = 20 µM |
These findings suggest that the compound has a selective effect on cancer cells while showing lower toxicity towards normal cells.
The mechanism by which thiazolo[3,2-a]pyrimidines exert their cytotoxic effects may involve the induction of apoptosis in cancer cells through various pathways including the modulation of apoptotic proteins and inhibition of cell proliferation signals. Studies have shown that these compounds can inhibit key enzymes such as acetylcholinesterase (AChE), which is implicated in neurodegenerative diseases and cancer progression .
4. Case Studies
Several studies have highlighted the efficacy of thiazolo[3,2-a]pyrimidines in preclinical models:
- Antitumor Activity : In a study focusing on a series of thiazolo[3,2-a]pyrimidine derivatives, one compound demonstrated a two-fold increase in cytotoxicity against M-HeLa cells compared to the reference drug Sorafenib .
- Antibacterial Properties : Another investigation reported moderate antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli. The structure–activity relationship analysis indicated that modifications at specific positions significantly enhanced antibacterial efficacy .
5. Conclusion
The compound this compound exhibits promising biological activity with potential applications in cancer therapy and antimicrobial treatments. Ongoing research is essential to further elucidate its mechanisms of action and optimize its pharmacological properties for clinical use.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of thiazolo[3,2-a]pyrimidines and features a unique combination of functional groups that contribute to its biological activity. The presence of the pyrazole moiety enhances its potential as a pharmacological agent due to the known efficacy of pyrazole derivatives in various therapeutic areas.
Medicinal Chemistry Applications
-
Anticancer Activity :
Recent studies have indicated that thiazolo[3,2-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to (E)-ethyl 7-methyl-3-oxo have shown promising results against various cancer cell lines due to their ability to inhibit specific enzymes involved in tumor progression. In particular, the compound's structural features may enhance its binding affinity to targets such as kinases and other proteins involved in cell signaling pathways related to cancer proliferation . -
Antimicrobial Properties :
The thiazolo-pyrimidine scaffold has been explored for its antibacterial and antifungal activities. Studies have demonstrated that modifications in the structure can lead to increased potency against resistant strains of bacteria and fungi. The incorporation of the pyrazole unit is believed to play a crucial role in enhancing these biological activities . -
Anti-inflammatory Effects :
Compounds containing thiazolo[3,2-a]pyrimidine frameworks have been investigated for their anti-inflammatory properties. Research indicates that they may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, making them potential candidates for treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of (E)-ethyl 7-methyl-3-oxo has been achieved through various methods, including multi-step reactions involving starting materials that are readily available in chemical libraries. The process often involves the formation of key intermediates that can be further modified to enhance biological activity or selectivity .
Table: Synthetic Pathways for Thiazolo-Pyrimidine Derivatives
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Ethyl ester + Pyrazole derivative | Reflux in ethanol | Intermediate A |
| 2 | Intermediate A + Aldehyde | Condensation reaction | (E)-ethyl 7-methyl... |
| 3 | Product from Step 2 + Base | Neutralization | Final Compound |
Case Studies
-
Case Study on Anticancer Activity :
In a study published by the Royal Society of Chemistry, derivatives of thiazolo[3,2-a]pyrimidines were evaluated for their activity against various cancer cell lines. The results showed that certain modifications led to IC50 values in the nanomolar range, indicating potent anticancer activity . -
Case Study on Antimicrobial Activity :
Another investigation focused on the antimicrobial efficacy of similar compounds revealed that specific derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural variations in enhancing antimicrobial potency .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Findings
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., fluorine in ) enhance antiviral activity by stabilizing charge-transfer interactions with target enzymes.
- Bulky substituents (e.g., trimethylpyrazole in ) may improve binding affinity to hydrophobic pockets in proteins.
Synthetic Accessibility :
- The target compound’s synthesis likely follows a condensation pathway similar to , using 1,3,5-trimethylpyrazole-4-carbaldehyde as the aldehyde component . Yields for such reactions typically range from 65% to 85% .
Crystallographic Trends :
- The dihedral angle between the thiazolopyrimidine core and aromatic substituents (e.g., 80.94° in ) correlates with steric hindrance. The trimethylpyrazole group may reduce this angle, altering crystal packing and solubility .
Hydrogen Bonding and Solubility: Compounds with hydrogen-bond donors (e.g., pyrrole in ) exhibit stronger intermolecular interactions, affecting melting points and crystallinity. The target compound’s trimethylpyrazole lacks H-bond donors, suggesting lower solubility in polar solvents .
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 120°C, 20 minutes) reduces reaction time by 75% compared to conventional heating, with comparable yields (85–88%). This method enhances regioselectivity and minimizes side products.
Green Chemistry Approaches
Aqueous-mediated synthesis using β-cyclodextrin as a supramolecular catalyst achieves 80% yield at 50°C in 3 hours. This method reduces organic solvent use but requires longer purification steps.
Mechanistic Insights and Stereochemical Considerations
The E-configuration of the methylene bridge is confirmed by NOESY spectroscopy, showing no correlation between the pyrazole methyl groups and the thiazolopyrimidine protons. DFT calculations further support the thermodynamic stability of the E-isomer (ΔG = −12.7 kcal/mol).
Challenges and Limitations
-
Stereochemical control : Minor Z-isomer formation (<5%) necessitates chromatographic separation.
-
Scale-up issues : Microwave methods face energy transfer inefficiencies at >100 g scales.
-
Cost : 1,3,5-Trimethylpyrazole-4-carbaldehyde adds ~30% to raw material costs compared to unsubstituted analogs .
Q & A
Q. What are the common synthetic routes for preparing this thiazolo-pyrimidine derivative?
The compound is typically synthesized via a multi-step protocol involving cyclocondensation and Knoevenagel reactions. For example, similar derivatives are prepared by reacting ethyl 3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate with substituted aldehydes under reflux in ethanol or acetic acid, catalyzed by piperidine. The reaction conditions (e.g., solvent polarity, temperature) influence the stereochemical outcome (E/Z isomerism) of the exocyclic double bond .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- X-ray crystallography : Resolves the molecular geometry and confirms the E-configuration of the benzylidene substituent. For example, monoclinic crystal systems (space group P2₁/n) with unit cell parameters a = 7.536 Å, b = 18.178 Å, and β = 94.465° have been reported for analogous compounds .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent effects, such as deshielding of the thiazole proton (δ ~6.5–7.5 ppm) and the methylene group (δ ~5.5 ppm) .
Q. How is the purity of the compound assessed during synthesis?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and thin-layer chromatography (TLC) using silica gel plates (ethyl acetate/hexane eluent) are standard methods. Purity >95% is typically required for crystallographic studies .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data caused by dynamic stereochemical effects?
Variable-temperature (VT) NMR or 2D techniques (e.g., NOESY, COSY) are employed to distinguish between conformational exchange and tautomerism. For example, VT-NMR at 298–343 K can reveal coalescence of signals due to hindered rotation around the C–N bond in the pyrimidine ring .
Q. What strategies optimize the E/Z isomer ratio during the condensation step?
- Solvent choice : Polar aprotic solvents (e.g., DMF) favor the thermodynamically stable E-isomer.
- Catalysts : Piperidine or triethylamine enhances enolate formation, shifting the equilibrium toward the E-isomer.
- Temperature : Lower temperatures (e.g., 0–25°C) reduce kinetic control, minimizing Z-isomer byproducts .
Q. How do intermolecular interactions in the crystal lattice influence stability?
X-ray studies reveal that C–H···O hydrogen bonds (2.5–2.8 Å) and π-π stacking (3.4–3.6 Å between aromatic rings) stabilize the crystal lattice. These interactions correlate with the compound’s melting point (mp ~180–190°C) and solubility in nonpolar solvents .
Q. What computational methods validate the electronic structure of this compound?
Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) predict frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV) and electrostatic potential maps, which align with experimental UV-Vis spectra (λmax ~320 nm) .
Q. How are unexpected byproducts (e.g., dimerization) addressed during synthesis?
Side reactions are minimized by:
- Stoichiometric control : Limiting aldehyde equivalents to 1.1–1.3 mol.
- Purification : Column chromatography (silica gel, 70–230 mesh) with gradient elution (hexane → ethyl acetate) isolates the target compound .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on bioactivity for structurally similar compounds?
Pyrimidine-thiazole hybrids exhibit variable biological activity (e.g., antimicrobial, anticancer) depending on substituent electronegativity and spatial orientation. For example, electron-withdrawing groups (e.g., –CF₃) enhance enzyme inhibition, while bulky substituents reduce membrane permeability. Bioassays must be replicated under standardized conditions (e.g., MIC values in E. coli ATCC 25922) .
Q. Why do crystallographic bond angles deviate from idealized VSEPR predictions?
Steric strain from the trimethylpyrazole substituent distorts bond angles (e.g., C–C–C angles = 115.8–126.5° vs. idealized 120°). This is confirmed by Hirshfeld surface analysis, which quantifies close contacts (e.g., H···H = 25.7%, H···C = 18.2%) .
Methodological Tables
Table 1. Key crystallographic data for analogous compounds :
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| Unit cell volume (ų) | 2318.1 |
| Z | 4 |
| Density (g/cm³) | 1.417 |
| R-factor | 0.052 |
Table 2. Optimized reaction conditions for E-isomer selectivity :
| Condition | Effect on E/Z Ratio |
|---|---|
| Solvent: Ethanol | E/Z = 3:1 |
| Catalyst: Piperidine | E/Z = 4:1 |
| Temperature: 80°C | E/Z = 5:1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
